2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine is a synthetically derived organic compound belonging to the pyrimidine class. Pyrimidines are a class of heterocyclic aromatic organic compounds featuring a six-membered ring structure containing two nitrogen atoms. [] 2-Amino-4-benzyloxy-6-methyl-5-nitropyrimidine, with its diverse functionalities, has found particular interest in the development of therapeutic agents, particularly as a building block in the synthesis of antiviral agents, and as a precursor to molecules with potential antitumor activity. []
The 2-amino-1,4-dihydropyridine derivatives have been synthesized and evaluated for their antihypertensive effects, demonstrating significant activity in spontaneously hypertensive rats1. The structure-activity relationship studies indicate that the introduction of certain groups can enhance the duration of the antihypertensive action, which is valuable for the development of long-acting antihypertensive medications.
Pyrimidine derivatives have also been explored for their antitumor properties. Compounds with a nitro group and benzylamino or N-alkylbenzylamino substituents have shown inhibitory activity against rat liver DHFR and in vivo activity against a methotrexate-resistant tumor cell line3. Similarly, nonclassical antifolates with a 2,4-diamino-5-aryl-6-ethylpyrimidine structure have been synthesized and evaluated for their activity as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii, as well as their antitumor properties4. These studies highlight the potential of pyrimidine derivatives as therapeutic agents in cancer treatment.
The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate for the preparation of nitropyrimidines, has been reported as an inactivator of the DNA repairing protein MGMT2. This suggests that certain pyrimidine derivatives could be used to inhibit DNA repair mechanisms, which is a strategy that can be employed in cancer therapy to prevent the repair of DNA damage induced by chemotherapeutic agents.
This compound falls under the category of pyrimidine derivatives, which are widely studied for their diverse pharmacological properties. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The specific structural features of 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine suggest its classification as a potential therapeutic agent in various biological contexts, particularly in anti-inflammatory and antimicrobial research.
The synthesis of 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine can be achieved through several methods, primarily involving the functionalization of pyrimidine cores.
For example, methods utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent have been reported to facilitate efficient synthesis of related compounds .
The molecular structure of 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine can be characterized by its specific arrangement of atoms:
The compound exhibits a planar structure typical of aromatic systems, which may facilitate stacking interactions in biological systems. The dihedral angles between substituents can significantly affect its pharmacological properties.
4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine participates in various chemical reactions:
These reactions are critical for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties.
The mechanism of action for 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine is not fully elucidated but is hypothesized based on its structural features:
The physical and chemical properties of 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine include:
4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine has several promising applications:
The systematic name 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine follows IUPAC conventions for pyrimidine derivatives. The parent ring is pyrimidine, with substituents assigned positions based on standard numbering: the benzyloxy group (-OCH₂C₆H₅) at C4, a methyl group (-CH₃) at C6, a nitro group (-NO₂) at C5, and an amino group (-NH₂) at C2. The molecular formula is C₁₂H₁₂N₄O₃, calculated from atomic composition (carbon 12, hydrogen 12, nitrogen 4, oxygen 3). This formula aligns with structural analogs like 2-(benzyloxy)-6-methylpyridin-4-amine (C₁₃H₁₄N₂O) [4], differing by one carbon and two nitrogen atoms due to the pyrimidine core. The SMILES notation is CC1=NC(=NC(=C1[N+](=O)[O-])OCc2ccccc2)N
, encoding connectivity and functional groups. The InChIKey, derived computationally, facilitates database searches and distinguishes stereoelectronic properties from isomers.
Experimental crystallographic data for 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine remains unreported in literature. However, predictive modeling based on analogous nitropyrimidines (e.g., 2-amino-6-methyl-5-nitro-3H-pyrimidin-4-one) suggests key structural features [6]:
Table 1: Predicted Bond Parameters
Bond | Length (Å) | Angle (°) |
---|---|---|
C4-O (benzyloxy) | 1.36 | C4-O-C (benzyl) = 118° |
N5-O (nitro) | 1.22 | O-N-O = 125° |
C6-CH₃ (methyl) | 1.50 | N1-C6-CH₃ = 122° |
These parameters derive from computational studies of similar compounds, where the electron-withdrawing nitro group reduces C5-C6 bond length to ~1.38 Å versus typical C-C bonds (1.48 Å) [6].
Nuclear Magnetic Resonance (NMR)Theoretical ¹H and ¹³C NMR spectra, extrapolated from analogs [4] [6], predict:
Infrared (IR) SpectroscopyCharacteristic absorptions [1] [6]:
UV-Vis SpectroscopyThe nitro group and conjugated system induce strong π→π transitions at λₘₐₓ ~280–320 nm (ε > 10,000 M⁻¹cm⁻¹) in methanol. A weaker n→π band appears at λ ~380 nm, typical of nitropyrimidines [5].
Mass SpectrometryElectron-impact (EI) fragmentation [6]:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Functional Group Assignment |
---|---|---|
¹H NMR | δ 2.45 (s, 3H) | C6-CH₃ |
¹³C NMR | δ 148.5 (s) | C5-NO₂ |
IR | 1535 cm⁻¹ (s) | NO₂ asymmetric stretch |
UV-Vis | λₘₐₓ 310 nm (ε 12,500) | π→π* transition |
MS | m/z 153.0 ([M – C₇H₇O]⁺) | Benzyloxy cleavage |
Pyridine vs. Pyrimidine CoresReplacing pyrimidine N1 with CH (e.g., 4-methyl-5-nitropyridin-2-amine, C₆H₇N₃O₂ [5] [9]) reduces ring electron deficiency. This lowers electrophilicity at C4/C6 but increases pKa (amino group) by ~2 units. The benzyloxy group in 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine enhances steric bulk versus simpler pyridine ethers, reducing solubility in polar solvents.
Substituent Electronic EffectsComparison with 2-amino-6-methyl-5-nitro-3H-pyrimidin-4-one (C₅H₆N₄O₃) [6] highlights:
Bioactivity ImplicationsUnlike morpholine-substituted analogs (e.g., N-butyl-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine [8]), the benzyloxy group may limit kinase inhibition. However, it could enhance cell membrane permeability in antimicrobial applications, as seen in nitropyrimidine agrochemicals [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2